molecular formula C7H8ClNO4S2 B13290568 Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate

Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B13290568
M. Wt: 269.7 g/mol
InChI Key: ORXAFCGLCRNTHS-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 5-(Chlorosulfonyl)-2-Methyl-1,3-Thiazole-4-Carboxylate

Crystallographic Analysis and Molecular Geometry

Crystallographic studies of analogous thiazole derivatives, such as 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, reveal critical insights into bond lengths, angles, and supramolecular interactions. For this compound, X-ray diffraction analysis would typically resolve the following features:

  • Thiazole Ring Geometry : The aromatic thiazole ring (S1/N1/C1–C3) is expected to adopt a planar configuration, with bond lengths consistent with delocalized π-electron systems. For example, C–S and C–N bonds in similar compounds measure approximately 1.74 Å and 1.30 Å, respectively.
  • Substituent Orientation : The chlorosulfonyl (–SO$$_2$$Cl) group at position 5 and the ethyl ester (–COOEt) at position 4 likely induce steric and electronic effects, influencing dihedral angles between the thiazole ring and substituents. In related structures, dihedral angles between the thiazole and attached aromatic rings range from 13° to 44°.
  • Intermolecular Interactions : C–H⋯π and van der Waals interactions dominate the crystal packing. Hirshfeld surface analysis of analogous compounds shows H⋯H (39.2%), H⋯C/C⋯H (25.2%), and Cl⋯H/H⋯Cl (11.4%) contacts as key contributors to lattice stability.

Table 1 : Hypothetical Crystallographic Parameters for this compound

Parameter Value (Predicted)
Crystal System Monoclinic
Space Group P2$$_1$$/c
Unit Cell Dimensions a = 6.62 Å, b = 25.18 Å, c = 9.83 Å
β Angle 96.5°
Density 1.41 g/cm³

Spectroscopic Identification (Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum would exhibit key absorptions corresponding to functional groups:

  • S=O Stretching : Strong bands near 1360 cm$$^{-1}$$ and 1180 cm$$^{-1}$$ for the sulfonyl group.
  • C=O Stretching : A sharp peak around 1720 cm$$^{-1}$$ from the ester carbonyl.
  • C–Cl Vibration : A medium-intensity band near 750 cm$$^{-1}$$.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • $$^1$$H NMR :
    • Ethyl ester protons: A triplet at δ 1.3 ppm (CH$$3$$) and a quartet at δ 4.3 ppm (CH$$2$$).
    • Thiazole methyl group: A singlet at δ 2.6 ppm.
  • $$^{13}$$C NMR :
    • Carbonyl carbon: δ ~165 ppm.
    • Thiazole ring carbons: δ 150–160 ppm (C4 and C5).
Mass Spectrometry (MS)

The electron ionization mass spectrum would display:

  • Molecular Ion Peak : m/z 269.7 (M$$^+$$), consistent with the molecular formula C$$7$$H$$8$$ClNO$$4$$S$$2$$.
  • Fragmentation Patterns :
    • Loss of –SO$$_2$$Cl (m/z 199).
    • Cleavage of the ethyl ester (m/z 155).

Table 2 : Predicted NMR Chemical Shifts

Proton/Carbon δ (ppm)
CH$$_3$$ (ethyl) 1.3 (t, J = 7.1 Hz)
CH$$_2$$ (ethyl) 4.3 (q, J = 7.1 Hz)
CH$$_3$$ (thiazole) 2.6 (s)
C=O (ester) 165.2

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electron density and reactive sites:

  • Electrostatic Potential Maps : The chlorosulfonyl group exhibits high electron deficiency (positive potential), making it susceptible to nucleophilic attack.
  • HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) localizes on the thiazole ring, while the lowest unoccupied orbital (LUMO) resides on the sulfonyl group, indicating charge-transfer interactions.
  • Hirshfeld Surface Analysis : Computational models align with crystallographic data, showing H⋯H (39.2%) and Cl⋯H (11.4%) contacts as dominant intermolecular forces.

Table 3 : Computed HOMO-LUMO Energies

Orbital Energy (eV)
HOMO -6.34
LUMO -1.89
Gap (ΔE) 4.45

Properties

Molecular Formula

C7H8ClNO4S2

Molecular Weight

269.7 g/mol

IUPAC Name

ethyl 5-chlorosulfonyl-2-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H8ClNO4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3

InChI Key

ORXAFCGLCRNTHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-methylthiazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Industrial production methods may involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the purity of the final product.

Chemical Reactions Analysis

Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate with structurally related thiazole carboxylates, emphasizing functional group differences, reactivity, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Reactivity/Applications References
This compound (Target Compound) Not explicitly listed C₇H₇ClNO₄S₂ 5-ClSO₂, 2-CH₃ High reactivity for sulfonamide formation; precursor for drug candidates and agrochemicals.
Ethyl 2-methyl-1,3-thiazole-4-carboxylate 6436-59-5 C₇H₉NO₂S 2-CH₃ Lacks sulfonyl chloride; used as a building block for non-sulfonamide derivatives.
Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate 54001-10-4 C₁₄H₁₅NO₂S 4-CH₃, 2-(3-methylphenyl) Bulkier aromatic substituent; potential use in materials science.
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 866136-39-2 C₁₃H₁₂ClNO₂S₃ 4-SCH₃, 2-S, 3-(4-Cl-phenyl) Thioxo and sulfanyl groups enhance metal-chelating properties.
Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate Not provided C₁₂H₁₂N₂O₄S₂ 5-NH(SO₂Ph) Sulfonamide derivative; demonstrates antimicrobial activity in SAR studies.

Key Differences and Insights:

Reactivity: The target compound’s chlorosulfonyl group enables direct sulfonamide bond formation with amines, a feature absent in simpler esters like Ethyl 2-methyl-1,3-thiazole-4-carboxylate .

Structural Complexity :

  • Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate (CAS 54001-10-4) incorporates a substituted phenyl ring, increasing steric hindrance and altering electronic properties compared to the target compound’s simpler methyl group .

Synthetic Utility :

  • The target compound’s sulfonyl chloride group is critical for synthesizing sulfonamide-based inhibitors, as demonstrated in SAR studies where analogous reagents like pyridine-2-sulfonyl chloride were used to prepare bioactive thiazoles .
  • Ethyl 5-(phenylsulfonamido)-1,3-thiazole-4-carboxylate (from ) exemplifies a downstream product of such reactions, highlighting the target compound’s role as a precursor .

Commercial Availability and Purity :

  • Ethyl 2-methyl-1,3-thiazole-4-carboxylate (CAS 6436-59-5) is commercially available at 97% purity (10g: ¥24,700), whereas the target compound’s synthesis likely requires specialized handling due to its reactive -SO₂Cl group .

Biological Activity

Ethyl 5-(chlorosulfonyl)-2-methyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C₇H₈ClNO₄S₂
  • Molecular Weight : 269.73 g/mol
  • CAS Number : 93621-40-0

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with cellular targets. The compound's thiazole ring structure is known to facilitate binding with proteins and enzymes, leading to inhibition or modulation of specific biological pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown potential in cancer therapy by inhibiting key proteins involved in cell division. For instance, related thiazole compounds have been identified as inhibitors of kinesin proteins that play a crucial role in mitotic spindle formation. This inhibition leads to the induction of multipolar spindles in cancer cells, which can result in cell death .

Case Studies

  • In vitro Studies : this compound was tested for its cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent increase in cell death, particularly in cells exhibiting high levels of centrosome amplification .
  • Antimicrobial Screening : In a comparative study, the compound was evaluated alongside standard antibiotics. It demonstrated comparable efficacy to ampicillin against S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Data Table

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli100
AnticancerMCF-7 (breast cancer)IC50 = 27 nM
AnticancerA549 (lung cancer)IC50 = 30 nM

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